molecular formula C13H10BrN3O2 B14610895 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 58219-35-5

3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide

Cat. No.: B14610895
CAS No.: 58219-35-5
M. Wt: 320.14 g/mol
InChI Key: VYTREWAQDNQMFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C13H10BrN3O2. It is a pyridinium salt, characterized by the presence of a cyano group and a nitrophenylmethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-nitrobenzyl bromide with 3-cyanopyridine in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of the nitro group: 3-Amino-1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.

    Substitution of the bromide ion: 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium hydroxide.

    Addition to the cyano group: Various substituted pyridinium salts.

Mechanism of Action

The mechanism of action of 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitrophenyl groups play a crucial role in binding to these targets, leading to the inhibition of specific biochemical pathways. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is unique due to the presence of both the cyano and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

58219-35-5

Molecular Formula

C13H10BrN3O2

Molecular Weight

320.14 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carbonitrile;bromide

InChI

InChI=1S/C13H10N3O2.BrH/c14-8-12-2-1-7-15(10-12)9-11-3-5-13(6-4-11)16(17)18;/h1-7,10H,9H2;1H/q+1;/p-1

InChI Key

VYTREWAQDNQMFL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C#N.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.